

# Physical and chemical properties of 4-Formyl-3-methoxybenzoic acid

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## Compound of Interest

Compound Name: **4-Formyl-3-methoxybenzoic acid**

Cat. No.: **B2511987**

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An In-Depth Technical Guide to the Physical and Chemical Properties of **4-Formyl-3-methoxybenzoic acid**

## Introduction

**4-Formyl-3-methoxybenzoic acid**, a trifunctional aromatic compound, represents a significant building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, offers a versatile platform for complex organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, reactivity, analytical characterization, and synthetic relevance, tailored for researchers, scientists, and drug development professionals. By delving into the causality behind its chemical behavior and outlining validated analytical protocols, this document serves as an authoritative resource for harnessing the full potential of this valuable intermediate.

## Molecular Identity and Structure

The precise arrangement of functional groups in **4-Formyl-3-methoxybenzoic acid** is fundamental to its reactivity and physical properties. The molecule consists of a benzoic acid core with a methoxy group at position 3 and a formyl (aldehyde) group at position 4.

The IUPAC name for this compound is **4-Formyl-3-methoxybenzoic acid**.<sup>[1]</sup> Its structure is defined by the presence of an electron-donating methoxy group positioned ortho to the carboxylic acid and an electron-withdrawing formyl group at the para position. This substitution

pattern creates a distinct electronic and steric environment that governs the molecule's chemical behavior.

Caption: 2D Structure of **4-Formyl-3-methoxybenzoic acid**.

Table 1: Key Identifiers for **4-Formyl-3-methoxybenzoic acid**

| Identifier        | Value  | Source(s)   |
|-------------------|--|---|
| IUPAC Name        | <b>4-Formyl-3-methoxybenzoic acid</b>        | <a href="#">[1]</a>   |
| CAS Number        | 80893-99-8                                   | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> O <sub>4</sub> | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| Molecular Weight  | 180.16 g/mol                                 | <a href="#">[1]</a>   |
| SMILES            | COC1=C(C=CC(=C1)C(=O)O)<br>C=O               | <a href="#">[5]</a>   |

| InChIKey | HYBGYWUQRRQICT-UHFFFAOYSA-N |[\[5\]](#) |

## Physicochemical Properties

The physical properties of **4-Formyl-3-methoxybenzoic acid** are dictated by the interplay between its polar functional groups and the aromatic backbone. These characteristics are crucial for determining appropriate solvents, reaction conditions, and purification methods.

Table 2: Summary of Physicochemical Properties

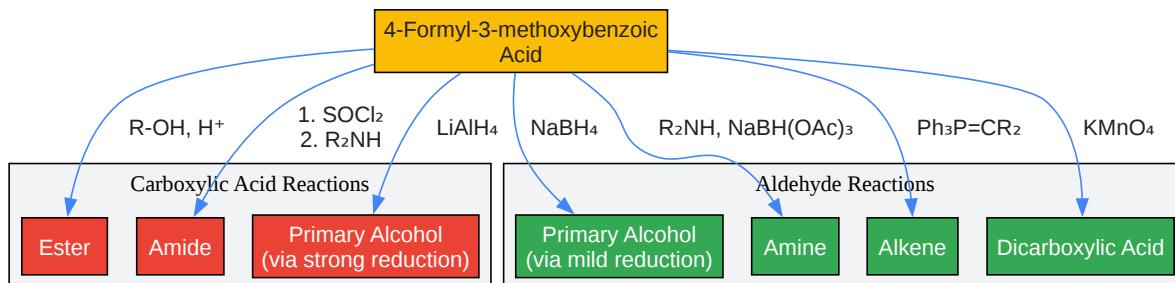
| Property      | Value/Description   | Rationale & Insights   |
|---------------|---|--|
| Appearance    | Expected to be a solid at room temperature.   | Based on analogous structures like 4-methoxybenzoic acid.[6]   |
| Melting Point | Data not readily available in public literature.  | Requires experimental determination via techniques like Differential Scanning Calorimetry (DSC). The related compound 4-formyl-3-hydroxybenzoic acid melts at 235-240 °C.[7] |
| Boiling Point | Not available; likely to decompose upon heating at atmospheric pressure.  | The presence of multiple functional groups increases the likelihood of decomposition before boiling.   |
| Solubility    | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and aqueous base. Limited solubility in water and nonpolar solvents. | The carboxylic acid group confers solubility in basic solutions via salt formation. The overall polarity allows for dissolution in polar organic solvents.                   |

| pKa | Estimated to be around 4. | The parent compound, benzoic acid, has a pKa of 4.2. The electron-withdrawing formyl group (-CHO) increases acidity (lowers pKa), while the electron-donating methoxy group (-OCH<sub>3</sub>) slightly decreases acidity (raises pKa). The net effect is a pKa value close to that of benzoic acid. |

## Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Formyl-3-methoxybenzoic acid** lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This trifunctional nature makes it a powerful intermediate for building molecular complexity.

- Carboxylic Acid Group: This is the most acidic site and readily undergoes deprotonation. It can be converted into a variety of derivatives:
  - Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) or with alkyl halides after conversion to a carboxylate salt.
  - Amide Formation: Can be activated (e.g., with thionyl chloride to form an acyl chloride) and reacted with amines to form amides.
  - Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- Aldehyde Group: This group is a key site for carbon-carbon and carbon-nitrogen bond formation.
  - Oxidation: Can be selectively oxidized to a second carboxylic acid group, yielding 3-methoxyphthalic acid.
  - Reduction: Can be selectively reduced to a primary alcohol using milder reducing agents like sodium borohydride ( $\text{NaBH}_4$ ), leaving the carboxylic acid intact.
  - Reductive Amination: Reacts with primary or secondary amines to form an imine, which is then reduced *in situ* to form a secondary or tertiary amine, respectively. This is a cornerstone reaction in drug discovery.
  - Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
- Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing formyl and carboxyl groups. The directing effects of the substituents would need to be carefully considered for any further ring functionalization.

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Caption: Key reaction pathways for **4-Formyl-3-methoxybenzoic acid**.

## Analytical Characterization Protocols

Confirming the identity, purity, and structure of **4-Formyl-3-methoxybenzoic acid** is critical. A combination of chromatographic and spectroscopic methods provides a self-validating system for its comprehensive analysis.

## Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for quantifying the purity of the compound due to the strong UV absorbance of the aromatic ring and conjugated systems.

- Expertise & Causality: A reversed-phase C18 column is chosen because it effectively separates moderately polar organic molecules from nonpolar and highly polar impurities. The mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the analyte by balancing polarity. Phosphoric acid is added to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection at 254 nm is selected as it is a common wavelength where aromatic compounds exhibit strong absorbance.
- Methodology:

- Instrumentation: HPLC system with a UV-Vis detector, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).[8]
- Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid.[8]
- Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and water, acidifying the aqueous portion with 0.1% phosphoric acid.[8]
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 254 nm
  - Injection Volume: 10  $\mu$ L
  - Column Temperature: 30 °C
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 100  $\mu$ g/mL solution. Filter through a 0.45  $\mu$ m syringe filter before injection.
- Analysis: Inject the sample and integrate the area of the main peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

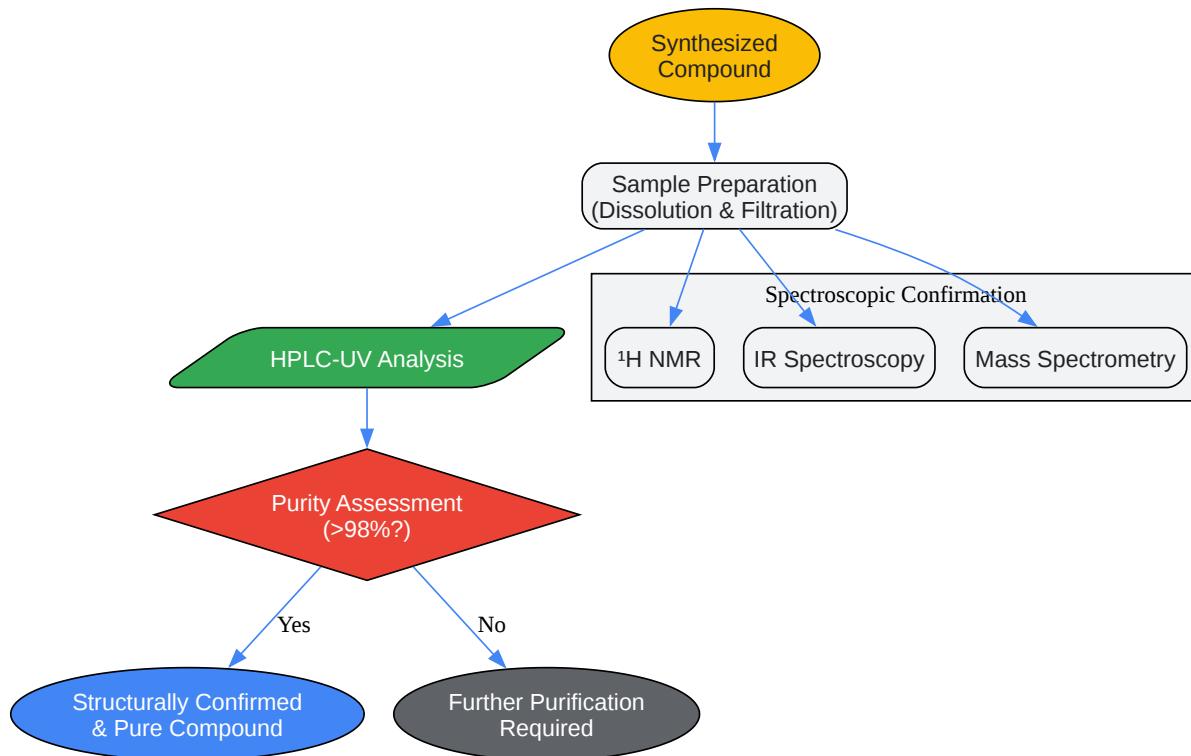
## Protocol 2: Structural Confirmation by Spectroscopic Analysis

Spectroscopy provides definitive structural information by probing the molecule's atomic and bonding environments.

- $^1\text{H}$  NMR Spectroscopy (in DMSO-d<sub>6</sub>):
  - Rationale: The proton NMR spectrum will confirm the presence and connectivity of all non-exchangeable protons.
  - Predicted Signals:

- ~13.0 ppm (singlet, 1H, broad): Carboxylic acid proton (-COOH).
- ~9.9 ppm (singlet, 1H): Aldehyde proton (-CHO).
- ~7.8-8.1 ppm (multiplet, 3H): Aromatic protons. Their exact shifts and splitting patterns (likely a doublet, a singlet, and a doublet) will confirm the 1,3,4-substitution pattern.
- ~3.9 ppm (singlet, 3H): Methoxy protons (-OCH<sub>3</sub>).

- Infrared (IR) Spectroscopy:
  - Rationale: IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies.
  - Predicted Absorption Bands:
    - ~3300-2500 cm<sup>-1</sup> (broad): O-H stretch of the carboxylic acid.
    - ~1700-1680 cm<sup>-1</sup> (strong): C=O stretch of the aldehyde.
    - ~1710-1680 cm<sup>-1</sup> (strong): C=O stretch of the carboxylic acid. These two C=O peaks may overlap.
    - ~1600 cm<sup>-1</sup> and ~1450 cm<sup>-1</sup>: C=C stretches of the aromatic ring.
    - ~1250 cm<sup>-1</sup> and ~1050 cm<sup>-1</sup>: C-O stretches of the ether and carboxylic acid.
- Mass Spectrometry (MS):
  - Rationale: Provides the exact molecular weight and fragmentation patterns.
  - Predicted Data: In negative ion mode ESI-MS, a prominent peak at m/z 179.03 corresponding to the deprotonated molecule [M-H]<sup>-</sup> would be expected.[5]



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Caption: Workflow for analytical characterization and validation.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Formyl-3-methoxybenzoic acid** is not widely available, data from structurally similar compounds like p-anisic acid can be used to establish prudent handling practices.<sup>[9][10]</sup> The compound should be treated as a potentially hazardous chemical.

Table 3: General Safety and Handling Guidelines

| Aspect                              | Recommendation  | Rationale  |
|-------------------------------------|---|--|
| GHS Hazards                         | <b>Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.</b> [9]                     | <b>Aromatic acids and aldehydes are common irritants. Dust inhalation should be avoided.</b> |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [9][11]                            | To prevent contact with eyes and skin.   |
| Handling                            | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. [11] [12]   | To minimize inhalation exposure.   |
| Storage                             | Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [13] | To ensure chemical stability and prevent hazardous reactions.                                |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [12] | To prevent environmental contamination. |

## Applications in Research and Development

The primary value of **4-Formyl-3-methoxybenzoic acid** is as a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.

- **Drug Discovery:** This molecule is an ideal scaffold for creating libraries of compounds for biological screening. The carboxylic acid can serve as a handle for attaching the molecule to a solid support for combinatorial chemistry, while the aldehyde is a key functional group for introducing diversity through reductive amination. The closely related intermediate, 4-formyl-

3-methoxybenzonitrile, is used in the synthesis of Finerenone, a nonsteroidal mineralocorticoid receptor antagonist.[14] This highlights the relevance of the 4-formyl-3-methoxy substitution pattern in modern drug design.

- Materials Science: The rigid aromatic core and reactive functional groups make it a candidate for synthesizing specialty polymers, liquid crystals, and functional dyes.[15] For example, it can be incorporated into polymer backbones to modify properties like thermal stability and solubility.

## Conclusion

**4-Formyl-3-methoxybenzoic acid** is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its well-defined reactivity, stemming from its distinct carboxylic acid, aldehyde, and methoxy groups, allows for selective and predictable transformations. While some physical data requires further experimental determination, its structural features and chemical behavior can be confidently predicted based on established chemical principles. By employing the robust analytical and handling protocols outlined in this guide, researchers can effectively and safely utilize this compound to advance projects in drug discovery, agrochemicals, and materials science.

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